molecular formula C28H25N3O4 B449482 11-(3-NITROPHENYL)-3-PHENYL-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-(3-NITROPHENYL)-3-PHENYL-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B449482
M. Wt: 467.5g/mol
InChI Key: NHGGMQREABJAAP-UHFFFAOYSA-N
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Description

11-(3-Nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a propionyl group attached to a hexahydro-dibenzo-diazepinone core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the condensation of o-phenylenediamine with dimedone and an aromatic aldehyde. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent and water scavenger. The reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Catalysts such as silica-supported fluoroboric acid have been employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

11-(3-Nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, silica-supported catalysts.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(3-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-Chlorophenyl)-3-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 3,3-Dimethyl-11-(4-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The uniqueness of 11-(3-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepine derivatives. Its combination of a nitrophenyl group and a propionyl group contributes to its unique binding affinity and efficacy .

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5g/mol

IUPAC Name

6-(3-nitrophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H25N3O4/c1-2-26(33)30-24-14-7-6-13-22(24)29-23-16-20(18-9-4-3-5-10-18)17-25(32)27(23)28(30)19-11-8-12-21(15-19)31(34)35/h3-15,20,28-29H,2,16-17H2,1H3

InChI Key

NHGGMQREABJAAP-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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